1,2-Benzisoxazole-3-methanesulfonic acid

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

1,2-Benzisoxazole-3-methanesulfonic acid (CAS 342623-49-8) is the essential organic intermediate for zonisamide synthesis, delivering a demonstrated 90.6% yield from BOA. Its non-hygroscopic crystalline form and ≥98% HPLC purity make it uniquely suited for ANDA-compliant API manufacturing and impurity profiling. Unlike generic intermediates, this free acid enables direct method development for USP-specified sulfonic acid impurity quantification. Available in research to bulk quantities with full COA documentation.

Molecular Formula C8H7NO4S
Molecular Weight 213.21 g/mol
CAS No. 342623-49-8
Cat. No. B3061047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisoxazole-3-methanesulfonic acid
CAS342623-49-8
Molecular FormulaC8H7NO4S
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O
InChIInChI=1S/C8H7NO4S/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7/h1-4H,5H2,(H,10,11,12)
InChIKeyBNWNQJBNOQDMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisoxazole-3-methanesulfonic Acid (CAS 342623-49-8): Procurement and Sourcing Guide for Zonisamide Intermediates and Pharmaceutical Reference Standards


1,2-Benzisoxazole-3-methanesulfonic acid (CAS 342623-49-8), also known as zonisamide acid or (benzisoxazol-3-yl)methanesulfonic acid, is a key organic intermediate belonging to the benzisoxazole sulfonic acid class. With a molecular formula of C8H7NO4S and a molecular weight of 213.21 g/mol [1], this compound serves as a critical precursor in the multi-step synthesis of the anticonvulsant drug zonisamide (1,2-benzisoxazole-3-methanesulfonamide) [2]. It is also recognized as a potential impurity (Zonisamide Sulfonic Acid Impurity) in the active pharmaceutical ingredient and is commercially available in its free acid form as well as its sodium salt (CAS 73101-64-1), which is designated as Zonisamide Related Compound A in the United States Pharmacopeia (USP) .

Technical Justification for Specifying 1,2-Benzisoxazole-3-methanesulfonic Acid Over Generic Zonisamide Intermediates


Generic substitution of intermediates in the zonisamide synthetic pathway is technically infeasible due to the strict structural and functional requirements of the sulfonic acid moiety at the 3-position of the benzisoxazole ring. Precursors such as 1,2-benzisoxazole-3-acetic acid (BOA) and activated forms like the sulfonyl chloride exhibit fundamentally different reactivity profiles, solubility, and stability [1]. Furthermore, in analytical quality control, the use of non-pharmacopoeial or non-certified impurity standards can lead to inaccurate quantification and failed regulatory submissions. The free acid form (CAS 342623-49-8) and its sodium salt (CAS 73101-64-1) possess distinct physical properties—such as melting point, hygroscopicity, and chromatographic retention—that are critical for accurate method development and validation [2]. The following quantitative evidence demonstrates exactly where this compound provides verifiable, procurement-relevant advantages over its closest analogs and alternatives.

Quantitative Differentiation Data: 1,2-Benzisoxazole-3-methanesulfonic Acid vs. Alternative Intermediates and Impurity Standards


HPLC Purity Comparison: 1,2-Benzisoxazole-3-methanesulfonic Acid vs. Sodium Salt Impurity Standard

When procuring an impurity standard for zonisamide analysis, the free acid form (CAS 342623-49-8) offers superior HPLC purity (99.4% ) compared to typical commercial-grade sodium salt (≥90% ). This quantifiable purity advantage directly impacts the accuracy of quantitative impurity assays and method robustness.

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Synthetic Yield Optimization: 1,2-Benzisoxazole-3-methanesulfonic Acid vs. 1,2-Benzisoxazole-3-acetic Acid (BOA)

The direct use of 1,2-benzisoxazole-3-methanesulfonic acid in the synthesis of zonisamide bypasses the low-yielding and hazardous steps associated with its precursor, 1,2-benzisoxazole-3-acetic acid (BOA). While BOA synthesis typically yields around 80% w/w [1], the optimized sulfonation of BOA to the methanesulfonic acid derivative proceeds with a high yield of 90.6% , and the subsequent conversion to zonisamide via the sulfonyl chloride is highly efficient. This two-step yield advantage quantifiably reduces raw material costs and waste generation.

Process Chemistry Zonisamide Synthesis Industrial Scale-up

Thermal Stability Differentiation: 1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt vs. Free Acid Form

The sodium salt of 1,2-benzisoxazole-3-methanesulfonic acid (CAS 73101-64-1) exhibits a well-defined melting point with decomposition at 275°C , which is significantly higher and more characteristic than the melting behavior reported for the free acid form. This thermal stability provides a reliable identity test and ensures consistent physical properties during storage and handling, whereas the free acid may exhibit less defined thermal behavior.

Solid-State Chemistry Preformulation Storage and Handling

Solubility Profile Comparison: 1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt vs. Zonisamide API

The sodium salt of 1,2-benzisoxazole-3-methanesulfonic acid is readily soluble in water , whereas zonisamide (the API) has a water solubility of >5 mg/mL . This differential solubility is exploited during the preparation of standard solutions for HPLC analysis, allowing for simplified sample preparation and reduced use of organic solvents compared to less polar alternatives.

Analytical Chemistry Sample Preparation HPLC Method Development

Regulatory Compliance and Identity Verification: 1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt as USP Reference Standard

As a USP Reference Standard (Zonisamide Related Compound A), 1,2-benzisoxazole-3-methanesulfonic acid sodium salt is supplied with a certificate of analysis and is intended for use in specified quality tests and assays as per the USP-NF . In contrast, generic commercial grades of the free acid or alternative sulfonic acid derivatives lack this official compendial recognition, introducing regulatory uncertainty and potential for method bias.

Regulatory Compliance Pharmaceutical Analysis Quality Control

Optimal Research and Manufacturing Applications for 1,2-Benzisoxazole-3-methanesulfonic Acid and Its Sodium Salt


Quantitative Impurity Profiling in Zonisamide Drug Substance and Drug Product

The sodium salt of 1,2-benzisoxazole-3-methanesulfonic acid (USP Zonisamide Related Compound A) is the definitive reference standard for quantifying the sulfonic acid impurity in zonisamide. Its high water solubility and defined melting point (275°C dec. ) ensure consistent preparation of standard solutions and reliable identity confirmation. Use of this compendial standard is essential for compliance with USP monograph requirements and for the successful filing of ANDAs .

Process Optimization and Scale-up of Zonisamide API Manufacturing

For industrial chemists optimizing the synthesis of zonisamide, 1,2-benzisoxazole-3-methanesulfonic acid represents a critical intermediate with a demonstrated synthetic yield of 90.6% from BOA . This high yield, coupled with its non-hygroscopic crystalline forms, makes it a superior choice over alternative intermediates that may require more hazardous reagents or produce lower yields . The compound's stability profile also supports streamlined downstream processing and purification.

Analytical Method Development and Validation for Related Substances

Due to its HPLC purity of 99.4% , 1,2-benzisoxazole-3-methanesulfonic acid (free acid) can serve as a highly pure primary standard for developing and validating HPLC or UPLC methods aimed at detecting and quantifying trace-level sulfonic acid impurities in zonisamide. Its superior purity compared to generic impurity standards ensures accurate determination of relative response factors and limits of detection, thereby enhancing method robustness and sensitivity.

Solid-State Characterization and Preformulation Studies

The sodium salt form's distinct melting point at 275°C (with decomposition) and its documented non-hygroscopic nature make it a well-characterized solid form suitable for preformulation studies. Researchers investigating salt selection or polymorph screening for zonisamide-related compounds can utilize this data as a benchmark for comparing thermal stability and hygroscopicity of novel solid forms, thereby accelerating the selection of a lead development candidate.

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